2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-
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Overview
Description
2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of an oxygen atom in the spiro linkage adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- typically involves a multi-step process. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the methyl group at the 8th position. Common reagents used in the synthesis include various organic solvents, catalysts, and specific reactants that facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or hydrocarbons. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
- 8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
Uniqueness
2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)- is unique due to its specific spirocyclic structure and the presence of a methyl group at the 8th position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
158530-95-1 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(5S)-8-methyl-2-oxaspiro[4.5]dec-7-ene-1,6-dione |
InChI |
InChI=1S/C10H12O3/c1-7-2-3-10(8(11)6-7)4-5-13-9(10)12/h6H,2-5H2,1H3/t10-/m0/s1 |
InChI Key |
PQQGGNWFHARIPV-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=O)[C@]2(CC1)CCOC2=O |
Canonical SMILES |
CC1=CC(=O)C2(CC1)CCOC2=O |
Origin of Product |
United States |
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